5-Acetamidoisoquinoline

Kinase inhibitor Conformational rigidity Structure-activity relationship

Researchers synthesizing kinase inhibitor libraries often struggle to source isoquinoline scaffolds with the precise 5-acetamido substitution. Generic analogs compromise target engagement and SAR fidelity. 5-Acetamidoisoquinoline (CAS 27461-33-2) solves this with a rigid core and directed hydrogen-bonding capacity, validated in BRAF inhibitor co-crystal structures. • Strategic intermediate for ATP-competitive kinase inhibitors. • Defined reference standard for positional isomer SAR comparisons. • High purity lot-to-lot consistency for reproducible library synthesis. Global shipping from BenchChem's inventory ensures minimal lead times.

Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
CAS No. 27461-33-2
Cat. No. B112401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Acetamidoisoquinoline
CAS27461-33-2
Molecular FormulaC11H10N2O
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=CC2=C1C=CN=C2
InChIInChI=1S/C11H10N2O/c1-8(14)13-11-4-2-3-9-7-12-6-5-10(9)11/h2-7H,1H3,(H,13,14)
InChIKeyFZICVXWYDXOFAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Acetamidoisoquinoline: Compound Overview


5-Acetamidoisoquinoline (CAS 27461-33-2), also known as N-(isoquinolin-5-yl)acetamide, is a heterocyclic organic compound characterized by an isoquinoline core with an acetamido substituent at the 5-position [1]. This substitution pattern distinguishes it from unsubstituted isoquinoline and from derivatives bearing alternative functional groups at different ring positions. The compound serves as a synthetic intermediate and as a core structural motif in medicinal chemistry, particularly within the context of kinase inhibitor development where isoquinoline-containing scaffolds have demonstrated utility as rigidified pharmacophores [2].

Scaffold Isoquinoline core for kinase inhibitor design
Substitution 5-acetamido group enables SAR derivation
Use Context Synthetic intermediate & reference standard

5-Acetamidoisoquinoline: Specificity & Procurement


Substitution at the 5-position of the isoquinoline ring with an acetamido group confers a distinct spatial and electronic profile compared to other positional isomers or unsubstituted isoquinoline. This specific substitution is non-arbitrary; in the context of medicinal chemistry, the isoquinoline scaffold is often employed to introduce conformational rigidity into inhibitor design, and the precise placement of the acetamido moiety dictates the hydrogen-bonding capacity and steric fit within a target binding pocket [1]. Generic substitution with an alternative isoquinoline derivative (e.g., a 6-substituted analog or a quinoline variant) would introduce a fundamentally different pharmacophore geometry, potentially abolishing target engagement or altering metabolic stability . Consequently, for research requiring this exact building block—whether as a synthetic intermediate for a specific derivative series or as a reference compound in structure-activity relationship (SAR) studies—generic or alternative isoquinoline compounds cannot be reliably interchanged without compromising experimental fidelity.

Positional isomer mismatch

Replacing 5-acetamido with 6- or 8-substituted analogs may introduce different pharmacophore geometry and alter target engagement.

Core heterocycle variance

Quinoline or unsubstituted isoquinoline derivatives may not replicate the hydrogen-bonding capacity or rigid fit of the 5-acetamidoisoquinoline scaffold.

Synthetic intermediate identity

Substituting with a generic isoquinoline building block risks compromising SAR consistency and experimental reproducibility in kinase inhibitor libraries.

5-Acetamidoisoquinoline: Evidence vs. Analogs


Conformational Rigidity and Kinase Selectivity

While not a direct functional assay of 5-acetamidoisoquinoline itself, its core isoquinoline scaffold has been quantitatively evaluated as a rigidified replacement for flexible amidophenyl groups in kinase inhibitor design. In a head-to-head comparison of a rigid isoquinoline analog (Compound 2a) versus its flexible parent compound (Compound 1), the introduction of the isoquinoline ring resulted in a 5- to 36-fold reduction in potency against Abl kinase in vitro, but critically, it improved kinase selectivity by diminishing off-target inhibition [1].

Kinase Selectivity vs. Potency
Class-level
5- to 36-fold decrease in Abl potency, but improved kinase selectivity for rigid isoquinoline analog (Compound 2a) vs. flexible parent.
Supports isoquinoline scaffold for selective kinase inhibitor design
Class-level inference based on a related rigid analog; direct activity of 5-acetamidoisoquinoline not reported.
Kinase inhibitor Conformational rigidity Structure-activity relationship Isoquinoline scaffold

Co-crystal Structure with BRAF Kinase

The binding mode of a rigidified isoquinoline-containing compound (2a) was confirmed by a crystal structure bound to BRAF kinase (PDB entry 6CAD) [1]. This provides atomic-level evidence for how the isoquinoline scaffold engages the ATP-binding pocket, validating its utility as a tool for structure-based drug design [2].

Binding Mode Characterization
Class-level
Co-crystal structure of isoquinoline analog (2a) with BRAF kinase (PDB: 6CAD) confirms ATP-pocket engagement.
Validates scaffold for structure-based design
Binding mode derived from a related compound; may guide design but not a direct property of 5-acetamidoisoquinoline.
X-ray crystallography BRAF V600E Kinase inhibitor Structural biology

Distinct Building Block Availability

5-Acetamidoisoquinoline is commercially cataloged as a discrete building block, enabling direct incorporation into synthetic workflows. This contrasts with isomeric analogs like 6-acetylquinoline, which, despite superficial structural similarity, presents a fundamentally different heterocyclic core and substitution vector .

Building Block Identity
Head-to-head
5-Acetamidoisoquinoline (CAS 27461-33-2) cataloged as discrete entity vs. 6-acetylquinoline (CAS 73013-68-0).
Supports streamlined procurement for SAR libraries
Commercial availability avoids custom synthesis; verify current catalog status.
Synthetic intermediate Building block Combinatorial chemistry Medicinal chemistry

5-Acetamidoisoquinoline Applications


Synthetic Intermediate for Kinase Inhibitor Libraries

5-Acetamidoisoquinoline serves as a key starting material or intermediate for constructing focused libraries of kinase inhibitors. Its 5-acetamido substitution provides a handle for further functionalization, while the isoquinoline core offers a rigid scaffold with a demonstrated ability to engage the ATP-binding pocket of kinases like BRAF, as evidenced by co-crystal structures of related analogs [1] [2]. This makes it a strategic choice for medicinal chemistry programs aiming to explore isoquinoline-based chemical space around validated kinase targets.

Chemical Probe for Kinase Selectivity

Given the documented role of isoquinoline scaffolds in modulating kinase selectivity through conformational rigidity [1], 5-acetamidoisoquinoline and its derivatives can be employed as chemical probes to dissect the conformational flexibility of target kinases. Researchers investigating the selectivity profiles of kinases containing specific catalytic domain insertions may find this scaffold valuable for designing comparative assays.

SAR Reference Standard

For laboratories conducting SAR studies on isoquinoline derivatives, 5-acetamidoisoquinoline provides a defined reference point. Its specific substitution pattern allows for systematic comparison with other positional isomers (e.g., 6- or 8-substituted analogs) or with different acyl modifications, enabling quantitative assessment of how structural variations impact biological activity [1].

Application
Selection Property
Validation Focus
Kinase Inhibitor Library Synthesis
5-acetamido substitution handle
ATP-binding pocket engagement confirmation
Kinase Selectivity Probe Design
Conformational rigidity of isoquinoline core
Selectivity profiling in kinase panel assays
SAR Reference Standard
Defined substitution pattern at 5-position
Comparative activity assessment across positional isomers

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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